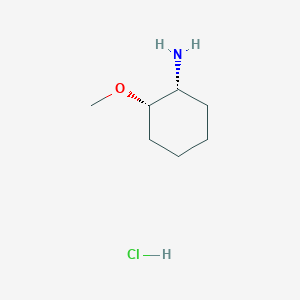

(1R,2S)-2-methoxycyclohexanamine;hydrochloride

Vue d'ensemble

Description

“(1R,2S)-2-methoxycyclohexanamine;hydrochloride” is a compound that belongs to the class of organic compounds known as cyclohexanamines . These are compounds containing a cyclohexane moiety that carries an amine group . The (1R,2S) prefix indicates the absolute configuration of the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .

Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-methoxycyclohexanamine;hydrochloride” can be determined using techniques such as X-ray diffraction analysis . The (1R,2S) prefix in the name of the compound indicates its absolute configuration, which is determined by the Cahn-Ingold-Prelog priority rules .Applications De Recherche Scientifique

Analytical and Pharmacological Characterization

From the Street to the Laboratory : A study provided analytical profiles of psychoactive arylcyclohexylamines, which are often advertised as "research chemicals". These compounds, including 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone (methoxetamine), were characterized by various analytical techniques. The research developed a robust method for their qualitative and quantitative analysis in biological fluids, highlighting the importance of these compounds in forensic toxicology and pharmacology (De Paoli et al., 2013).

Antidepressant Biochemical Profile : Another significant application is demonstrated by the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, exhibiting a neurochemical profile predictive of antidepressant activity. This compound inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake, suggesting its potential as a lead compound in the development of new antidepressant drugs (Muth et al., 1986).

Metabolic and Toxicological Detection

- Designer Drugs Metabolism and Detection : Research into N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA) and related compounds has revealed their metabolism pathways, including N-dealkylation and hydroxylation of the cyclohexyl ring. These findings are crucial for developing detection methods for these substances in biological specimens, aiding in toxicological analysis and drug monitoring (Sauer et al., 2008).

Synthesis and Analytical Characterization

Syntheses and Characterization of Arylcyclohexylamines : The synthesis and characterization of N-alkyl-arylcyclohexylamines address the challenge of identifying new psychoactive substances that emerge as "research chemicals". This research aids in the forensic identification and pharmacological study of ketamine-like dissociative substances, which are believed to act predominantly via NMDA receptor antagonism (Wallach et al., 2016).

Conformational Analysis of Cyclohexanols : Studies on the conformational equilibria of cyclohexanol derivatives contribute to a deeper understanding of their structural and electronic properties, which is essential for the design of new molecules with specific biological activities (Freitas et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

(1R,2S)-2-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYWPFJJXZHMCZ-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

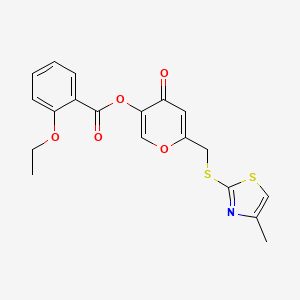

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)

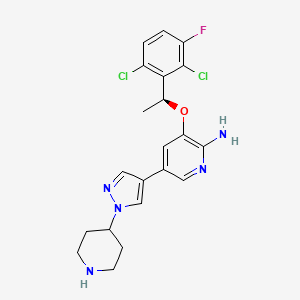

![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)

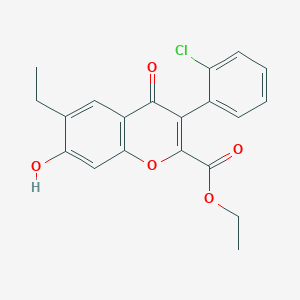

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)